

# Pentylcyclopropane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Pentylcyclopropane

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This technical guide provides a detailed overview of **pentylcyclopropane**, a saturated hydrocarbon featuring a cyclopropyl ring attached to a pentyl chain. This document consolidates its chemical identifiers, physicochemical properties, synthesis protocols, spectral data, and the broader context of cyclopropane-containing molecules in medicinal chemistry.

## Chemical Identifiers and Physicochemical Properties

**Pentylcyclopropane**, also known by its IUPAC name 1-cyclopropylpentane, is a cycloalkane with the molecular formula  $C_8H_{16}$ .<sup>[1][2]</sup> Its chemical identity is unambiguously established by its CAS Registry Number: 2511-91-3.<sup>[1][2]</sup> A summary of its key identifiers and physicochemical properties is presented in the tables below.

### Table 1: Chemical Identifiers for Pentylcyclopropane

Identifier	Value	Reference(s)
CAS Number	2511-91-3	[1][2]
IUPAC Name	1-Cyclopropylpentane	[1]
Synonyms	Pentylcyclopropane, Cyclopropane, pentyl-	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	[1][2]
Molecular Weight	112.21 g/mol	[1]
InChI	InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3	[1]
InChIKey	SUBUEDOPXXGMKP-UHFFFAOYSA-N	[1]
SMILES	CCCCC1CC1	[3]

**Table 2: Physicochemical Properties of Pentylcyclopropane**

Property	Value	Reference(s)
Boiling Point	128-129 °C	[3]
126.9 °C at 760 mmHg	[4]	
Density	0.7427 g/cm <sup>3</sup>	[3]
0.799 g/cm <sup>3</sup>	[4]	
Flash Point	15.1 °C	[4]
Refractive Index	1.441	[4]
Water Solubility	0.02 g/L (estimated)	[5]
LogP	2.97670	[4]

## Synthesis of Pentylcyclopropane

The most common and well-established method for the synthesis of **pentylcyclopropane** is the Simmons-Smith cyclopropanation of 1-octene.<sup>[1]</sup> This reaction involves an organozinc carbenoid that stereospecifically delivers a methylene group to the double bond.

## Simmons-Smith Reaction: Mechanism and Protocol

The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, typically from diiodomethane and a zinc-copper couple.<sup>[1]</sup> The reaction is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.<sup>[1]</sup>

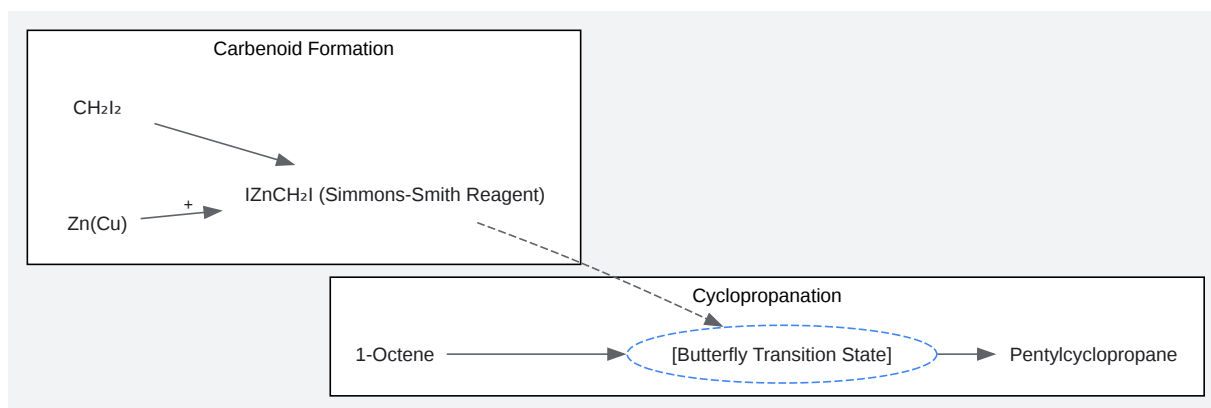
### Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Octene<sup>[1]</sup>

- **Reagent Preparation:** In a dry, nitrogen-flushed round-bottom flask, a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.
- **Reaction Setup:** The activated zinc-copper couple is suspended in a dry, inert solvent such as diethyl ether.
- **Carbenoid Formation:** A solution of diiodomethane in the same solvent is added dropwise to the zinc-copper suspension to form the organozinc carbenoid.
- **Cyclopropanation:** 1-Octene is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The resulting crude product, **pentylcyclopropane**, is then purified by distillation.

An alternative approach for the synthesis of alkylcyclopropanes involves a nickel-catalyzed cross-electrophile coupling reaction of 1,3-dimesylates, which proceeds via a 1,3-diiodide intermediate.<sup>[6][7]</sup>

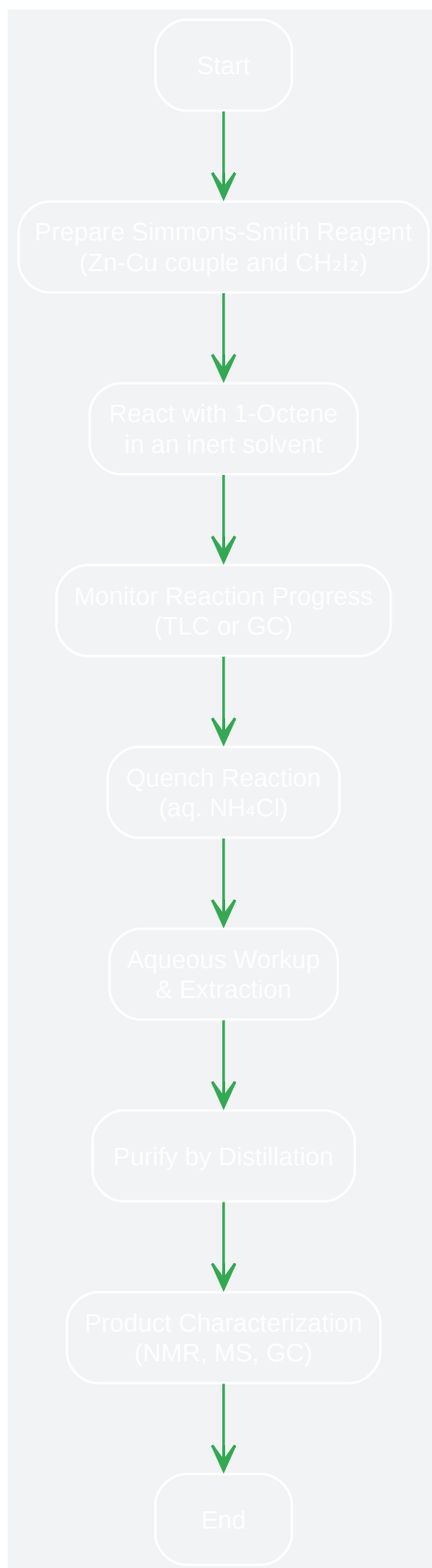
## Visualizing the Synthesis

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of **pentylcyclopropane**.



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**Figure 1:** Simmons-Smith Reaction Mechanism.



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**Figure 2:** Experimental Workflow for **Pentylcyclopropane** Synthesis.

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **pentylcyclopropane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned experimental spectra for **pentylcyclopropane** are not readily available in public databases, the expected chemical shifts can be predicted based on general principles for alkylcyclopropanes.

- $^1\text{H}$  NMR: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0 and 1 ppm, due to the ring's shielding effects.<sup>[1][6]</sup> The protons of the pentyl chain will exhibit characteristic signals for methyl (triplet, ~0.9 ppm), methylene (multiplets, ~1.2-1.4 ppm), and the methylene group adjacent to the cyclopropane ring (multiplet, slightly downfield).
- $^{13}\text{C}$  NMR: The carbon atoms of the cyclopropane ring are also shielded and appear at unusually high field, often below 20 ppm.<sup>[3][8]</sup> The carbons of the pentyl chain will have chemical shifts in the typical alkane region (14-40 ppm). PubChem provides a reference to the  $^{13}\text{C}$  NMR spectrum of **pentylcyclopropane** in the publication Org. Magn. Resonance 16, 71(1981).<sup>[3]</sup>

### Table 3: Predicted NMR Data for Pentylcyclopropane

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
<sup>1</sup> H		
Cyclopropyl H	0.0 - 1.0	Multiplets
Pentyl CH <sub>2</sub> (adjacent to ring)	~1.2 - 1.5	Multiplet
Pentyl (CH <sub>2</sub> ) <sub>3</sub>	~1.2 - 1.4	Multiplets
Pentyl CH <sub>3</sub>	~0.9	Triplet
<sup>13</sup> C		
Cyclopropyl CH <sub>2</sub>	< 20	
Cyclopropyl CH	< 20	
Pentyl C1 (adjacent to ring)	~35-40	
Pentyl C2-C4	~22-32	
Pentyl C5	~14	

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **pentylcyclopropane** is available in the NIST WebBook.<sup>[9]</sup> As a saturated hydrocarbon, its fragmentation pattern is characterized by the loss of alkyl fragments. The molecular ion peak (M<sup>+</sup>) at m/z 112 is expected, though it may be of low intensity. Common fragments would arise from the cleavage of the pentyl chain, leading to a series of peaks separated by 14 mass units (CH<sub>2</sub>).

## Gas Chromatography (GC)

Gas chromatography is a suitable technique for analyzing the purity of **pentylcyclopropane** and for monitoring its synthesis. The Kovats retention index, a measure of retention time, has been reported for **pentylcyclopropane** on a semi-standard non-polar column, with values around 812-813.<sup>[3]</sup>

## Reactivity and Biological Significance

The reactivity of the cyclopropane ring is dominated by its strain energy, making it susceptible to ring-opening reactions under certain conditions, such as with electrophiles or through transition metal-catalyzed processes.<sup>[10][11]</sup> However, under typical physiological conditions, the alkylcyclopropane moiety is relatively stable.

While no specific biological activity or toxicity data for **pentylcyclopropane** has been found, the cyclopropane motif is of significant interest in drug discovery.<sup>[10][11]</sup> The incorporation of a cyclopropane ring into a drug candidate can:

- **Enhance Metabolic Stability:** The cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
- **Impart Conformational Rigidity:** The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.
- **Modulate Physicochemical Properties:** The introduction of a cyclopropane ring can influence properties such as lipophilicity and solubility.

A wide range of biological activities have been reported for various cyclopropane derivatives, including insecticidal, antifungal, antimicrobial, and antitumor effects.<sup>[10]</sup> For instance, some cyclopropane-containing natural products have shown potent biological activities.<sup>[12]</sup>

## Safety Information

Detailed safety data for **pentylcyclopropane** is not widely available. However, as a volatile, low-molecular-weight hydrocarbon, it should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. It is likely to be flammable. General safety measures for handling similar alkanes and cycloalkanes should be followed.

## Conclusion

**Pentylcyclopropane** is a simple yet interesting molecule with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Simmons-Smith reaction. While specific biological data for this compound is scarce, the broader importance of the cyclopropane moiety in medicinal chemistry suggests that alkylcyclopropanes could serve as valuable building blocks or scaffolds in the design of new



therapeutic agents. This guide provides a foundational resource for researchers and professionals working with or interested in the properties and applications of **pentylcyclopropane** and related structures.

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